N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is a synthetic compound that features a unique structure combining two indole moieties. The presence of a fluorine atom on one of the indole rings adds to its chemical diversity and potential biological activity. This compound is of interest in various fields of scientific research due to its structural similarity to biologically active molecules such as melatonin and serotonin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-fluoroindole and 1H-indole.
Formation of the Ethyl Linker: The 5-fluoroindole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the ethyl ester intermediate.
Amidation: The ethyl ester intermediate is then subjected to amidation with 1H-indole in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole rings can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield reduced indole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological receptors similar to melatonin and serotonin.
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Melatonin: Structurally similar due to the indole moiety and known for its role in regulating sleep-wake cycles.
Serotonin: Another indole derivative involved in mood regulation and other physiological processes.
N-acetylserotonin: A precursor to melatonin with similar biological activities.
Uniqueness
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-(1H-indol-1-yl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and pharmacokinetic properties compared to other indole derivatives.
Properties
Molecular Formula |
C20H18FN3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-2-indol-1-ylacetamide |
InChI |
InChI=1S/C20H18FN3O/c21-16-5-6-18-17(11-16)15(12-23-18)7-9-22-20(25)13-24-10-8-14-3-1-2-4-19(14)24/h1-6,8,10-12,23H,7,9,13H2,(H,22,25) |
InChI Key |
ZEVWQBNZQSZGTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CC(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
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